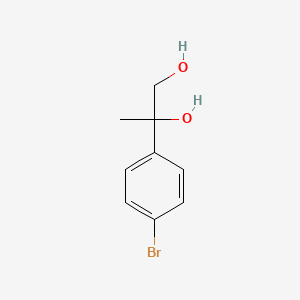

2-(4-Bromophenyl)propane-1,2-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

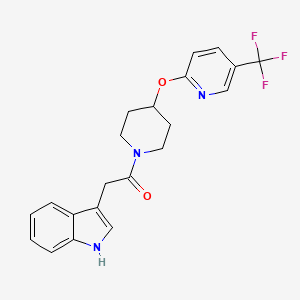

2-(4-Bromophenyl)propane-1,2-diol is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.089. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Etherification Processes

- A study by Pétursson (2009) demonstrated the use of tin(II) bromide-catalyzed reactions with propane-1,2-diol derivatives for highly regioselective primary etherification, showcasing the potential of such compounds in selective synthesis processes.

Coordination Compounds Synthesis

- Propane-1,2-diol derivatives have been used in the synthesis of coordination compounds with copper(II), as explored by Gulea et al. (2013). This illustrates the compound's role in forming complex molecular structures, relevant in materials science and chemistry.

Crystal Structure Analysis

- The work of Suwunwong et al. (2009) on molecules involving propane-1,2-diol derivatives highlights its application in crystallography, aiding in the understanding of molecular geometries and interactions.

Bioproduction and Recovery of Diols

- Xiu and Zeng (2008) reviewed the recovery and purification of biologically produced diols, like propane-1,2-diol, indicating its importance in industrial biotechnology and chemical engineering.

Liquid Crystal Research

- Research by Tschierske et al. (1991) on propane-1,2-diol derivatives in liquid-crystalline behavior provides insights into material science, particularly in the development of new liquid crystal displays and related technologies.

Lignin Model Studies

- The study of lignin model compounds involving propane-1,2-diols by Kuroda et al. (2007) underlines its utility in understanding complex biological polymers and contributing to the field of biochemistry and materials science.

Bioremediation Studies

- Chhaya and Gupte (2013) utilized derivatives of propane-1,2-diol in studying the bioremediation of Bisphenol A, highlighting its role in environmental science and pollution control.

Pharmaceutical Applications

- The research on diols like propane-1,2-diol as percutaneous absorption enhancers, as studied by Faergemann et al. (2005), indicates its potential applications in pharmaceuticals, particularly in transdermal drug delivery systems.

Fungal Metabolism of Lignin Models

- The metabolism of lignin substructure model compounds, involving propane-1,2-diol derivatives, was explored by Nakatsubo et al. (1982) to understand the biochemical mechanism of lignin degradation, important in fungal biology and biodegradation studies.

Computational Chemistry Studies

- Diols including propane-1,2-diol were studied using computational methods for understanding conformational equilibria and hydrogen bonding, as detailed by Klein (2002), contributing to theoretical chemistry and molecular modeling.

Antioxidative Properties Research

- The isolation of compounds related to propane-1,2-diol from berries, as investigated by Kikuzaki et al. (1999), sheds light on its antioxidative properties, relevant in food science and nutraceuticals.

Wirkmechanismus

Target of Action

The primary target of 2-(4-Bromophenyl)propane-1,2-diol is the benzylic position of alkyl benzenes . This compound is likely to interact with these targets through free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

The interaction of This compound with its targets involves a free radical reaction. In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form a brominated compound .

Biochemical Pathways

The biochemical pathways affected by This compound Given its mode of action, it can be inferred that this compound likely affects pathways involving free radical reactions and nucleophilic substitutions .

Pharmacokinetics

The pharmacokinetics of This compound The compound is known to be an oil at room temperature , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of This compound Given its mode of action, it can be inferred that this compound likely results in the bromination of alkyl benzenes .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)propane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,11-12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSPOQOHIKXTNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC=C(C=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171417-14-4 |

Source

|

| Record name | 2-(4-bromophenyl)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2361351.png)

![1-methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B2361352.png)

![(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride](/img/structure/B2361353.png)

![(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B2361355.png)

![Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate](/img/structure/B2361362.png)

![1-[3-(2-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2361372.png)